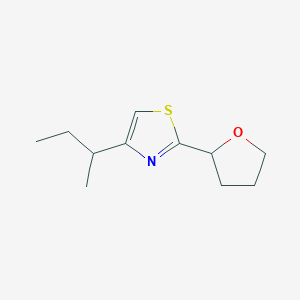![molecular formula C15H19N5O B7641194 N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide](/img/structure/B7641194.png)
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells and inhibits the replication of viruses. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for extended periods. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide. One of the most promising areas of research is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, research is needed to explore its potential applications in other fields, such as immunology and infectious diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
Synthesis Methods
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with cyclopentanecarboxylic acid followed by the reaction of the resulting product with 2,4-dichloro-5-nitropyrimidine. The final product is obtained after the reduction of the nitro group using a reducing agent such as iron powder.
Scientific Research Applications
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have therapeutic potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(11-4-1-2-5-11)18-9-8-17-14-12-6-3-7-16-13(12)19-10-20-14/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,18,21)(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJTWKGLIBUYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=NC=NC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)

![N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7641161.png)
![2-Amino-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7641187.png)
![2,2,5,5-tetramethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7641192.png)
![1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7641206.png)
![N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide](/img/structure/B7641211.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B7641213.png)
![N-[(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7641219.png)